5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, pyridine rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the pyridine rings: This step involves the use of pyridine derivatives, which are reacted with the intermediate pyrazole compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
Uniqueness
5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-12-17(24-23-14)19(26)22-13-15-6-5-10-21-18(15)25(2)11-8-16-7-3-4-9-20-16/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMISLMWGVAUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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